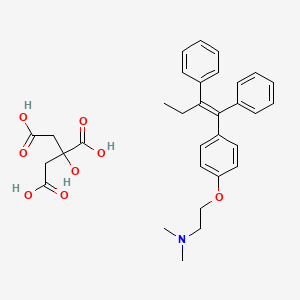

(E)-Tamoxifen citrate

Description

Properties

CAS No. |

76487-65-5 |

|---|---|

Molecular Formula |

C32H37NO8 |

Molecular Weight |

563.6 g/mol |

IUPAC Name |

2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; |

InChI Key |

FQZYTYWMLGAPFJ-BTKVJIOYSA-N |

Isomeric SMILES |

CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isomeric Control in Research Preparation

Established Synthetic Routes for Tamoxifen (B1202) Free Base and Tamoxifen Citrate (B86180) in Laboratory Settings

The synthesis of the tamoxifen backbone, a triphenylethylene (B188826) derivative, has been approached through various established routes in laboratory settings. A common and versatile method involves the McMurry coupling of two different ketones. rug.nl This reaction utilizes a low-valent titanium reagent to reductively couple the carbonyl groups, forming the central double bond of the tamoxifen structure.

Another widely employed strategy is the 1,2-addition of an organometallic reagent, such as a Grignard reagent, to a ketone precursor like 1,2-bis(4-hydroxyphenyl)-butan-1-one. rug.nlfrontiersin.org This is typically followed by an elimination reaction to generate the double bond. However, this approach often results in a mixture of both (E) and (Z) isomers, necessitating further purification to isolate the desired isomer. rug.nl

More recent developments have focused on improving the atom economy and efficiency of tamoxifen synthesis. One such approach involves a carbolithiation–cross-coupling sequence. rug.nlrsc.org This method utilizes the direct carbolithiation of diphenylacetylene (B1204595) followed by a cross-coupling reaction with an appropriate aryl bromide. rug.nlrsc.org This strategy offers a more direct route to the tamoxifen scaffold.

Once the tamoxifen free base is synthesized as a mixture of isomers, it can be converted to the citrate salt by reacting it with citric acid in a suitable solvent like acetone (B3395972) or ethanol. sigmaaldrich.comgoogle.comchemicalbook.com

Specific Synthesis Strategies for Obtaining (E)-Tamoxifen Citrate as a Reference Standard

The (E)-isomer of tamoxifen is often a byproduct of synthetic routes targeting the (Z)-isomer. rsc.org However, specific strategies are employed to isolate and purify (E)-tamoxifen citrate for its use as a reference standard in analytical applications. medchemexpress.com

Detailed Reaction Pathways and Conditions for (E)-Isomer Isolation

The isolation of the (E)-isomer often relies on the differences in physical properties between the (E) and (Z) isomers. For instance, after a synthesis that yields a mixture of isomers, such as the Grignard addition followed by elimination, the resulting mixture can be subjected to various purification techniques. rug.nl

In some synthetic pathways, the formation of the (E)-isomer can be a consequence of isomerization of the (Z)-isomer, which can be sensitive to factors like light. sigmaaldrich.com The photolysis of tamoxifen solutions can lead to the formation of the (E)-isomer and phenanthrene (B1679779) derivatives. sigmaaldrich.com

Purification Techniques for High-Purity (E)-Tamoxifen Isomers

Several purification techniques are utilized to obtain high-purity (E)-tamoxifen. Flash column chromatography is a common method for separating the (E/Z)-tamoxifen mixture. rug.nlrsc.org For achieving very high purity, preparative high-performance liquid chromatography (HPLC) is often employed. frontiersin.orgrsc.org Specifically, reversed-phase preparative HPLC using a water/acetonitrile (B52724)/trifluoroacetic acid mobile phase has been shown to be effective in separating the (E) and (Z) isomers. rsc.org

Recrystallization is another technique that can be used to enrich one isomer over the other. For example, repetitive recrystallization from a solvent system like methylene (B1212753) chloride-petroleum ether has been used to separate the pure E isomer. frontiersin.org Additionally, a patented method describes the purification of tamoxifen citrate by dissolving it in heated methanol (B129727) and then allowing it to cool, which causes the precipitation of the purified product with a very low content of the (E)-isomer, implying the (E)-isomer remains more soluble in the mother liquor under these conditions. google.com

Exploration of Novel Analogues and Derivatives with Modified Structural Elements

The tamoxifen scaffold has served as a template for the design and synthesis of novel analogues with modified structural elements, aiming to explore new biological activities and structure-activity relationships.

Synthesis of Ferrocenyl Tamoxifen Derivatives for Altered Biological Activity

A significant area of research has been the synthesis of ferrocenyl derivatives of tamoxifen, often referred to as "ferrocifens." nih.govresearchgate.netnih.gov In these compounds, a ferrocenyl moiety is incorporated into the tamoxifen structure, typically by replacing one of the phenyl rings or by modifying the side chain. nih.govnih.govresearchgate.net The synthesis of these derivatives often involves multi-step reaction sequences. For instance, the amino chain of tamoxifen has been replaced with an acyl-ferrocenyl group. nih.govresearchgate.net These modifications have been shown to impart cytotoxic properties in addition to the antiestrogenic activity. nih.govnih.gov

Design and Synthesis of Carbonyl Analogs of Tamoxifen

Another avenue of exploration involves the introduction of carbonyl groups into the tamoxifen structure to create novel analogs. frontiersin.orgnih.govnih.gov These modifications can take the form of carboxylate esters or acid and amide derivatives. frontiersin.orgnih.gov The synthesis of these carbonyl analogs often starts from a common intermediate, such as a triarylethylene precursor, which is then further functionalized. frontiersin.org For example, a benzoic acid group has been introduced to create novel acid derivatives. frontiersin.orgnih.gov These modifications aim to enhance the binding affinity to estrogen receptors and to explore different biological profiles. frontiersin.orgnih.gov

Molecular and Cellular Mechanisms of Action of Tamoxifen with Emphasis on Z Isomer and Metabolites in Research Models

Selective Estrogen Receptor Modulation (SERM) Principles in Cellular Models

The cornerstone of Tamoxifen's action lies in its ability to function as a SERM. This means it can act as an estrogen antagonist in some tissues, like the breast, while exhibiting estrogenic (agonist) effects in other tissues, such as bone and the uterus. nih.govdroracle.aiwikipedia.org This tissue-specific activity is a result of several interconnected mechanisms at the cellular and molecular level.

Tamoxifen (B1202) and its active metabolites, primarily 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen (B1662132), exert their effects by competitively binding to estrogen receptors (ERs). nih.govoup.comcancer.govaacrjournals.org This binding is a direct competition with the endogenous estrogen, 17β-estradiol. nih.gov The affinity of these compounds for the ER varies significantly. While Tamoxifen itself has a lower affinity for the ER, its metabolites, 4-OHT and endoxifen, exhibit a much higher binding affinity, comparable to or even exceeding that of estradiol (B170435). nih.govaacrjournals.orgnih.gov

Studies in MCF-7 human breast cancer cells, a widely used in vitro model, have demonstrated this competitive and mutually exclusive binding. nih.govaacrjournals.org Saturation analysis has shown a significantly higher affinity for 4-OHT compared to Tamoxifen. nih.gov The correlation between the binding affinity of Tamoxifen and its metabolites for the ER and their ability to inhibit cell growth supports the hypothesis that their primary mechanism of action is through direct interaction with the ER. nih.govresearchgate.net The Z-isomers of Tamoxifen and its metabolites generally exhibit a much higher affinity for estrogen receptors compared to their E-isomers. nih.govresearchgate.net

| Compound | Relative Binding Affinity (RBA) | Reference |

|---|---|---|

| 17β-estradiol | 100 | aacrjournals.org |

| trans-4-hydroxytamoxifen (Z-isomer) | 195 | aacrjournals.org |

| trans-endoxifen (Z-isomer) | 158 | aacrjournals.org |

| cis-4-hydroxytamoxifen (E-isomer) | 2.9 | aacrjournals.org |

| cis-endoxifen (E-isomer) | 4.5 | aacrjournals.org |

| Tamoxifen | Lower affinity than metabolites | nih.gov |

The binding of a ligand, such as estradiol or Tamoxifen, to the estrogen receptor induces a conformational change in the receptor protein. nih.govresearchgate.net This altered shape dictates which co-regulator proteins—co-activators or co-repressors—are recruited to the receptor-DNA complex. nih.govnih.gov In the presence of estradiol, the ER adopts a conformation that favors the binding of co-activators, leading to the transcription of estrogen-responsive genes that promote cell proliferation. oup.comnih.gov

Conversely, when Tamoxifen or its active metabolites bind to the ER, they induce a different conformational change that promotes the recruitment of co-repressors, such as Silencing Mediator for Retinoid and Thyroid Receptors (SMRT) and Nuclear Receptor Corepressor (N-CoR). nih.govoup.comresearchgate.net These co-repressors then inhibit the transcription of estrogen-dependent genes, leading to an anti-proliferative effect. droracle.aioup.com The balance between co-activator and co-repressor recruitment is a critical determinant of Tamoxifen's tissue-specific effects. nih.govoup.comoup.com For instance, in breast cancer cells, Tamoxifen's antagonist activity is linked to the recruitment of co-repressors. researchgate.net

The effects of Tamoxifen are mediated through two main estrogen receptor isoforms, ERα and ERβ, which are encoded by different genes. researchgate.netelifesciences.org While both isoforms bind estradiol and Tamoxifen, they can have different, and sometimes opposing, effects on gene expression. oup.com The relative expression levels of ERα and ERβ in a particular tissue can influence the cellular response to Tamoxifen. oup.comnih.gov

In general, ERα is considered to be the primary mediator of the proliferative effects of estrogen in breast cancer. oup.com Tamoxifen's antagonistic action in breast tissue is largely attributed to its inhibition of ERα signaling. droracle.ai On the other hand, ERβ has been suggested to have an anti-proliferative role. nih.gov Research indicates that the presence of ERβ in breast tumors may be associated with a better response to Tamoxifen therapy. aacrjournals.org Studies have shown that endoxifen can stabilize the ERβ protein and induce the formation of ERα/ERβ heterodimers, and it is a more potent inhibitor of estrogen target genes when ERβ is expressed. nih.gov

Engagement with Non-Estrogen Receptor Molecular Targets in Preclinical Studies

Beyond its well-established role as a SERM, preclinical research has revealed that Tamoxifen can interact with other molecular targets, contributing to its pharmacological effects. These non-ER mediated actions are an active area of investigation.

Tamoxifen and its metabolites can also bind to the G protein-coupled estrogen receptor (GPER), a membrane-associated estrogen receptor. nih.govgoettingen-research-online.de Interestingly, in contrast to its antagonistic effect on nuclear ERs in breast cancer cells, Tamoxifen often acts as an agonist at GPER. goettingen-research-online.defrontiersin.orgmdpi.com

Activation of GPER by Tamoxifen can trigger rapid, non-genomic signaling cascades, including the activation of pathways like PI3K and ERK1/2 MAPK. nih.gov In some preclinical models, prolonged exposure to Tamoxifen has been shown to upregulate GPER expression, which may contribute to the development of Tamoxifen resistance. nih.govresearchgate.net The agonistic activity of Tamoxifen at GPER can lead to increased cell proliferation in certain contexts. nih.gov

Tamoxifen has been shown to inhibit the activity of Protein Kinase C (PKC), a key enzyme involved in cellular signal transduction pathways that regulate cell growth and differentiation. cancer.govnih.govnih.gov This inhibition appears to be independent of the estrogen receptor. nih.gov Studies have demonstrated that Tamoxifen can inhibit PKC activity in vitro in a dose-dependent manner. cancer.govnih.govresearchgate.net

The inhibition of PKC by Tamoxifen can lead to downstream effects that contribute to its anti-proliferative actions. cancer.govnih.gov For instance, it has been suggested that the growth-inhibitory effects of Tamoxifen at micromolar concentrations may be partly due to its effects on PKC. nih.govresearchgate.net More recent research has also indicated that the active metabolite Z-endoxifen can bind to PKCβ1, a member of the PKC family, and inhibit the growth of ER-positive breast cancer cells. aacrjournals.org

Interactions with Cannabinoid Receptors (CB1R and CB2R) by Tamoxifen Isomers and Metabolites

Recent research has uncovered that tamoxifen and its metabolites can interact with cannabinoid receptors CB1 and CB2, suggesting a mechanism of action independent of the estrogen receptor (ER). nih.govaacrjournals.org Both tamoxifen and its primary metabolite, 4-hydroxytamoxifen (4OH-Tam), have been shown to bind to human CB1 and CB2 receptors with moderate affinity. nih.govaacrjournals.orgoup.com Competition receptor binding studies revealed that these compounds displace cannabinoid receptor agonists from both CB1 and CB2 receptors. nih.gov

Functionally, tamoxifen and 4OH-Tam act as inverse agonists at these receptors. nih.govaacrjournals.orgoup.com In membrane preparations, they have been observed to reduce basal G-protein activity. nih.govaacrjournals.org Furthermore, in intact cells, their action as inverse agonists leads to the regulation of the downstream effector adenylyl cyclase, resulting in an increase in intracellular cAMP levels. nih.govaacrjournals.org This suggests that cannabinoid receptors are molecular targets for tamoxifen and its metabolites, which may contribute to their cytotoxic effects in ER-negative cancer cells. nih.govnih.gov

The stereochemistry of tamoxifen and its metabolites plays a crucial role in their affinity for cannabinoid receptors. Tamoxifen exists as two isomers, (Z)-tamoxifen (the active antiestrogenic form) and (E)-tamoxifen. Studies have assessed the individual isomers of tamoxifen and its metabolites, 4-hydroxytamoxifen (4OHT) and endoxifen (End), for their affinity and activity at cannabinoid receptors. ascopubs.orgresearchgate.net Results indicate that the Z-isomer of 4OHT has a higher affinity for both CB1 and CB2 receptors compared to its E-isomer. ascopubs.orgresearchgate.net In contrast, this stereospecificity was not observed for tamoxifen or endoxifen. ascopubs.org Interestingly, while both isomers of tamoxifen and 4OHT show a slightly higher affinity for CB2 receptors, both endoxifen isomers are relatively selective for CB1 receptors. researchgate.netnih.gov Despite these differences in affinity, all tested isomers of tamoxifen, 4OHT, and endoxifen function as full inverse agonists at both CB1 and CB2 receptors. researchgate.netnih.gov

Table 1: Binding Affinities (Ki) of Tamoxifen Isomers and Metabolites for Cannabinoid Receptors

| Compound | CB1R Ki (μM) | CB2R Ki (μM) |

|---|---|---|

| Tamoxifen | 3.2 ± 0.60 | 1.9 ± 0.31 |

| 4OH-Tamoxifen | 1.4 ± 0.25 | 0.9 ± 0.13 |

Data derived from competition receptor binding studies. nih.gov

Influence on Intracellular Signal Transduction Pathways

Tamoxifen has been shown to exert effects on cell proliferation through the modulation of the mitogen-activated protein kinase (MAPK) family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal protein kinase (JNK), and p38 MAPK. oup.com Studies in ovarian cancer cell lines have demonstrated that tamoxifen can induce the activation of ERK, JNK, and p38, each with distinct time courses. oup.com For instance, ERK activation was observed within 30 minutes, peaking between 1-3 hours, while JNK activation was more rapid, occurring at 5 minutes. oup.com In some models, long-term treatment with tamoxifen has been shown to induce the activation of p42/44 MAPK. ascopubs.orgresearchgate.net

The activation of MAPK pathways, particularly p38, has been correlated with tamoxifen resistance. mdpi.com In breast cancer cells, activation of the p38 pathway can be stimulated by autocrine signaling of vascular endothelial growth factor (VEGF), and inhibition of p38 has been suggested as a strategy to alleviate tamoxifen resistance. mdpi.com The ERK pathway is also heavily implicated in the development of resistance. mdpi.comnih.gov For example, a deficiency in SPRED2, an inhibitor of the MAPK pathway, can lead to hyperactivation of ERK1/ERK2, which in turn enhances estrogen signaling and leads to tamoxifen resistance. nih.gov In such cases, combining tamoxifen with an ERK inhibitor has been shown to overcome this resistance. nih.gov

A significant mechanism underlying tamoxifen resistance involves the intricate crosstalk between the estrogen receptor and various receptor tyrosine kinase (RTK) signaling pathways, including the human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), and insulin-like growth factor 1 receptor (IGF1R). researchgate.netmdpi.com Overexpression and activation of these RTKs can drive cell proliferation and survival through the activation of downstream pathways like MAPK and PI3K/AKT, rendering cells resistant to endocrine therapy. mdpi.com

Overexpression of HER2 or EGFR in ER-positive breast cancer cells is a well-established mechanism of tamoxifen resistance. spandidos-publications.com This can lead to a state where tamoxifen may paradoxically stimulate cancer cell growth. spandidos-publications.com The interaction is bidirectional; for instance, long-term tamoxifen exposure can enhance the interaction between ERα and EGFR. aacrjournals.org Similarly, the IGF1R pathway has a close, bidirectional relationship with ER signaling. mdpi.com IGF1R can phosphorylate and activate ER, while estrogen can enhance the expression of components of the IGF1R pathway. spandidos-publications.com In tamoxifen-resistant cells, there is evidence of a unidirectional crosstalk where IGF-IR signaling, through c-SRC, can regulate EGFR activity, promoting cell proliferation. nih.gov This crosstalk allows cancer cells to bypass the ER blockade imposed by tamoxifen and continue to proliferate through RTK-driven signaling. researchgate.netmcijournal.com

The PI3K/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that is frequently implicated in resistance to endocrine therapies like tamoxifen. nih.govmdpi.comexplorationpub.com Activation of this pathway, often through crosstalk with RTKs, promotes estrogen-independent growth and survival of tumor cells. researchgate.netmdpi.com In breast cancer cells, long-term treatment with tamoxifen can lead to the activation of the mTOR pathway. ascopubs.org

Studies have demonstrated that aberrant activity in the PI3K/AKT pathway can induce tamoxifen resistance. aacrjournals.org Conversely, inhibiting this pathway can restore sensitivity to tamoxifen. aacrjournals.org For example, the mTOR inhibitor rapamycin has been shown to restore tamoxifen susceptibility in breast cancer cells with activated Akt. aacrjournals.org This highlights the importance of the PI3K/AKT/mTOR axis as a key driver of treatment failure. explorationpub.com The combination of tamoxifen with PI3K or mTOR inhibitors has been shown to augment the therapeutic effects of the antiestrogen, reflecting the pathway's significant role in acquired endocrine resistance. mdpi.comresearchgate.net

The nuclear factor-kappa B (NF-κB) signaling pathway is another crucial element in the development of tamoxifen tolerance and disease recurrence. nih.govnih.gov Research indicates that exposure to tamoxifen can lead to the activation of the pro-inflammatory NF-κB pathway in ER-positive breast cancer cells, both in vitro and in vivo. nih.govaacrjournals.org This activation is not a transient effect but appears to be an early event that contributes to the survival of a tamoxifen-tolerant population of cells. nih.gov

The survival of these tamoxifen-tolerant cells becomes dependent on continued NF-κB activity. nih.govnih.gov Inhibition of the NF-κB pathway has been shown to re-sensitize resistant cells to the anti-proliferative effects of tamoxifen. aacrjournals.org This suggests that the convergence of ER and NF-κB signaling pathways may be a key mechanism responsible for therapy resistance and the promotion of a more aggressive cancer phenotype. aacrjournals.org Therefore, targeting the NF-κB pathway presents a promising therapeutic strategy to eradicate tamoxifen-tolerant cells and prevent disease recurrence. nih.gov

Cellular Outcomes and Phenotypes in In Vitro Models

The molecular interactions of tamoxifen and its metabolites with various signaling pathways translate into distinct cellular outcomes and phenotypes observed in in vitro models. The engagement of these non-ER pathways often culminates in the development of a tamoxifen-resistant phenotype, characterized by continued cell proliferation and survival despite treatment.

Table 2: Summary of Tamoxifen's Molecular Interactions and Resulting In Vitro Cellular Phenotypes

| Signaling Pathway Interaction | Molecular Consequence | Cellular Outcome/Phenotype |

|---|---|---|

| Cannabinoid Receptors (CB1R/CB2R) | Inverse agonism, increased intracellular cAMP. nih.govaacrjournals.org | Potential for ER-independent cytotoxicity. nih.govnih.gov |

| MAPK Pathways (ERK, p38) | Sustained activation of ERK and p38. oup.comascopubs.org | Contributes to cell cycle arrest or tamoxifen resistance depending on the cellular context. oup.commdpi.com |

| RTK Crosstalk (EGFR, HER2, IGF1R) | Ligand-independent activation of ER and downstream MAPK/PI3K pathways. researchgate.netmdpi.com | Estrogen-independent cell growth, proliferation, and a robust tamoxifen-resistant phenotype. spandidos-publications.commdpi.com |

| PI3K/AKT/mTOR Pathway | Activation of pro-survival and proliferation signals. ascopubs.orgaacrjournals.org | Enhanced cell survival, proliferation, and acquired resistance to tamoxifen. mdpi.comaacrjournals.org |

| NF-κB Signaling | Upregulation of pro-inflammatory and survival genes. nih.govaacrjournals.org | Emergence of a tamoxifen-tolerant cell population with enhanced survival and potential for regrowth. nih.govnih.gov |

The crosstalk with RTKs and subsequent activation of the PI3K/AKT/mTOR pathway is a primary driver of the resistant phenotype, allowing cells to bypass the need for estrogen-mediated signaling for their growth and survival. researchgate.netmdpi.com Similarly, the activation of the NF-κB pathway fosters a "tamoxifen-tolerant" state, where a subpopulation of cancer cells can withstand the drug's effects and potentially lead to recurrence. nih.gov The modulation of MAPK pathways also plays a complex role, where sustained activation can switch from an initial anti-proliferative signal to a mechanism that promotes resistance. oup.commdpi.com These in vitro findings underscore the multifaceted nature of tamoxifen's action and highlight the adaptive mechanisms that cancer cells employ to evade therapy.

Induction of Apoptosis in Estrogen Receptor-Positive and -Negative Cell Lines

(E)-Tamoxifen citrate (B86180) is capable of inducing apoptosis, or programmed cell death, in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) cancer cell lines. plos.org While the clinical response to tamoxifen is often associated with its anti-estrogenic effects in ER+ breast cancer, studies have demonstrated its efficacy in inducing apoptosis in ER-negative breast cancer, malignant gliomas, pancreatic carcinomas, and melanoma. plos.org

The induction of apoptosis by tamoxifen can occur through multiple pathways. In ER+ MCF-7 cells, tamoxifen has been shown to mediate dysfunction of the mitochondrial membrane potential. spandidos-publications.com This disruption is a key event in the intrinsic pathway of apoptosis. Furthermore, tamoxifen can induce apoptosis in ER-negative cells through mechanisms involving the cancerous inhibitor of protein phosphatase 2A (CIP2A). Silencing CIP2A in certain ER-negative cells sensitizes them to tamoxifen-induced apoptosis. nih.gov Research indicates that tamoxifen's pro-apoptotic effects can be mediated by the mitochondrial apoptosis pathway, which is a central route for cellular self-destruction. spandidos-publications.com

| Cell Line Type | Apoptosis Induction | Key Findings |

| ER-Positive (e.g., MCF-7) | Yes | Induction of apoptosis is often more pronounced compared to ER-negative cells. Involves disruption of the mitochondrial membrane potential. spandidos-publications.com |

| ER-Negative (e.g., MDA-MB-231) | Yes | Apoptosis is induced through ER-independent mechanisms. plos.org Can involve the CIP2A/PP2A/p-Akt signaling pathway. nih.gov |

Regulation of Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. The ratio of these opposing factions determines a cell's susceptibility to apoptotic stimuli. (E)-Tamoxifen citrate has been shown to modulate the expression of these proteins to favor cell death.

In ER-positive MCF-7 breast cancer cells, tamoxifen-induced apoptosis is directly correlated with a time- and concentration-dependent down-regulation of the anti-apoptotic protein Bcl-2 at both the mRNA and protein levels. aacrjournals.org Conversely, tamoxifen treatment did not affect the expression of the pro-apoptotic protein Bax or the anti-apoptotic protein Bcl-xL in the same study. aacrjournals.org However, other research has indicated that in MCF-7 cells, tamoxifen treatment leads to the downregulation of Bcl-2 and the upregulation of Bax. spandidos-publications.com The activation of the MEK/ERKs signaling pathway can also influence Bcl-2 family proteins, leading to the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL. frontiersin.org

A combination treatment of thymoquinone (B1682898) and tamoxifen has been shown to decrease the levels of both Bcl-2 and Bcl-xL, while increasing the levels of pro-apoptotic Bax, thereby shifting the cellular balance towards apoptosis. plos.org

| Bcl-2 Family Protein | Effect of Tamoxifen | Role in Apoptosis |

| Bcl-2 | Down-regulated spandidos-publications.comaacrjournals.org | Anti-apoptotic |

| Bax | Up-regulated spandidos-publications.com or Unchanged aacrjournals.org | Pro-apoptotic |

| Bcl-xL | Unchanged aacrjournals.org | Anti-apoptotic |

Activation of p53 Pathway Components

The tumor suppressor protein p53 is a pivotal regulator of cellular stress responses, including apoptosis. The interaction between tamoxifen and the p53 pathway is complex and appears to be context-dependent.

Conversely, it has also been reported that both estradiol and tamoxifen can promote the antagonism of p53's pro-apoptotic functions by the estrogen receptor. pnas.org In an engineered system using p53-deficient cells, a fusion protein of p53 and the estrogen receptor's ligand-binding domain could be activated by tamoxifen to induce apoptosis and the expression of p53 target genes like WAF1 and MDM2. nih.gov This demonstrates that tamoxifen can, under specific circumstances, trigger a p53-dependent apoptotic program. nih.gov Furthermore, sustained activity of the ERK pathway, which can be influenced by tamoxifen, can lead to the phosphorylation and activation of p53, inhibiting its interaction with its negative regulator, Mdm2, and leading to p53 accumulation. frontiersin.org

Cell Cycle Arrest Mechanisms (G0/G1 Phase)

A primary cytostatic effect of (E)-Tamoxifen citrate is the induction of cell cycle arrest, predominantly in the G0/G1 phase. researchgate.net This blockade prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation.

The molecular mechanism underlying this G0/G1 arrest involves the modulation of key cell cycle regulatory proteins. Cyclins and cyclin-dependent kinases (CDKs) are the primary drivers of cell cycle progression. youtube.com Tamoxifen has been shown to reduce the expression of cyclin D1, a critical protein for G1 phase progression. nih.gov The progression from G1 to S phase is controlled by the phosphorylation of the retinoblastoma protein (Rb) by cyclin/CDK complexes. youtube.com By reducing cyclin D1 levels, tamoxifen can prevent Rb phosphorylation, keeping it in its active, growth-suppressive state.

Furthermore, the antitumor effects of tamoxifen in MCF-7 cells have been linked to the increased expression of cyclin-dependent kinase inhibitors (CKIs), particularly p21(WAF1/CIP1). nih.gov The induction of p21 can be regulated by a decrease in wild-type p53. nih.gov The p21 protein inhibits the activity of cyclin/CDK complexes, thus enforcing the G1 checkpoint and preventing entry into the S phase. nih.gov

| Cell Cycle Regulator | Effect of Tamoxifen | Consequence |

| Cyclin D1 | Decreased expression nih.gov | Reduced formation of active Cyclin D1/CDK4/6 complexes, preventing G1/S transition. |

| p21(WAF1/CIP1) | Increased expression nih.gov | Inhibition of Cyclin/CDK complexes, leading to G1 arrest. |

Effects on Cell Proliferation and Growth Factor Modulation (e.g., TGFβ, IGF-1)

(E)-Tamoxifen citrate influences cell proliferation not only through cell cycle arrest and apoptosis but also by modulating the signaling pathways of key growth factors.

Transforming Growth Factor Beta (TGF-β): The TGF-β signaling pathway has a dual role in breast cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. nih.gov Tamoxifen has been shown to increase the secretion of TGF-β activity and up-regulate TGF-β binding in MCF-7 and T47D cells. researchgate.net This interaction is complex, as TGF-β signaling is also implicated in the development of tamoxifen resistance. nih.govresearchgate.net

Insulin-like Growth Factor-1 (IGF-1): The IGF-1 receptor (IGF-IR) signaling pathway is critically involved in breast cancer cell growth. Tamoxifen interferes with this pathway. nih.govaacrjournals.org In MCF-7 cells, tamoxifen's cytostatic effects are associated with the down-regulation of IGF-1-induced tyrosine phosphorylation of the IGF-IR. nih.govaacrjournals.org It also inhibits the downstream signaling molecule IRS-1 (Insulin Receptor Substrate 1) and its association with phosphatidylinositol 3'-kinase (PI3K), a key component of cell survival pathways. nih.govaacrjournals.org In a preclinical model, tamoxifen was found to increase IGF-1 in the uterine stroma, suggesting a paracrine effect that could activate PI3K signaling in that tissue. youtube.com The development of tamoxifen resistance has been associated with elevated expression of IGF-Binding Protein-1 (IGFBP-1). nih.gov

Role in Cytoskeletal Remodeling and Cell Migration in Specific Cell Types

Beyond its effects on proliferation and survival, (E)-Tamoxifen citrate can also influence the structural and migratory properties of cells by inducing cytoskeletal remodeling. In human endometrial cancer cell lines (Hec 1A and Hec 1B), tamoxifen triggers rapid activation of signaling pathways involving ERK1/2, c-Src, and focal adhesion kinase. nih.gov This leads to significant changes in the filamentous actin cytoskeleton, including the dissolution of stress fibers and the formation of migratory structures like lamellipodia and filopodia. nih.gov

In endometrial stromal and carcinoma cells, tamoxifen treatment alters the localization of F-actin and the α5/β1-integrin fibronectin receptor. scite.ai In RL95-2 carcinoma cells, which have disorganized F-actin, tamoxifen treatment promoted a reorganization into stress fibers, a phenotype consistent with a more stationary state. scite.ai Conversely, in normal stromal cells, tamoxifen increased the amount of organized F-actin and induced clustering of the fibronectin receptor at the plasma membrane. scite.ai In tamoxifen-resistant breast cancer cells, proteomic analyses have revealed an upregulation of proteins associated with the regulation of actin cytoskeleton dynamics, leading to enhanced cell motility. nih.gov

Responses to Oxidative Stress in Cellular Contexts

A significant, ER-independent mechanism of tamoxifen's action is the induction of oxidative stress. Tamoxifen treatment can stimulate the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis. nih.gov

One key mechanism involves the mitochondria. Tamoxifen can increase mitochondrial calcium ([Ca2+]m), which in turn stimulates mitochondrial nitric oxide synthase (mtNOS). aacrjournals.org This leads to the production of nitric oxide (NO) and subsequently peroxynitrite, a potent oxidizing agent. aacrjournals.org Peroxynitrite can induce lipid peroxidation (LPO) and damage mitochondrial components, leading to the release of cytochrome c and the initiation of apoptosis. aacrjournals.org

Metabolism and Pharmacological Activity of E Tamoxifen Citrate Metabolites in Preclinical Systems

Enzymatic Biotransformation Pathways of Tamoxifen (B1202) in In Vitro and Animal Models

(E)-Tamoxifen citrate (B86180) is a prodrug that requires metabolic activation to exert its pharmacological effects. nih.gov This biotransformation occurs primarily in the liver and involves a complex network of enzymatic reactions, categorized into Phase I and Phase II metabolism. researchgate.netresearchgate.net Phase I reactions, which include oxidation and demethylation, are predominantly carried out by the cytochrome P450 (CYP) enzyme system. researchgate.netclinpgx.org These initial steps produce active metabolites, which are then subjected to Phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be readily excreted. researchgate.net

The metabolic activation of tamoxifen is critically dependent on various cytochrome P450 (CYP) enzymes, which catalyze the formation of its pharmacologically active metabolites. clinpgx.org The primary active metabolites, 4-hydroxytamoxifen (B85900) and N-desmethyltamoxifen, are formed through distinct pathways mediated by several CYP isoforms. researchgate.net

CYP2D6 : This is a key enzyme in tamoxifen's metabolic activation. clinpgx.org It is primarily responsible for the 4-hydroxylation of tamoxifen to form 4-hydroxytamoxifen. researchgate.netresearchgate.net More significantly, CYP2D6 plays a crucial role in converting N-desmethyltamoxifen into the highly potent metabolite, endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen). nih.govresearchgate.net

CYP3A4 and CYP3A5 : These isoforms are the major enzymes responsible for the N-demethylation of tamoxifen, leading to the formation of N-desmethyltamoxifen, the most abundant metabolite found in plasma. researchgate.netscispace.commedchemexpress.com CYP3A4 is also involved, to a lesser extent, in the formation of 4-hydroxytamoxifen. researchgate.netnih.gov

CYP1A1, CYP1A2, and CYP1B1 : The role of these isoforms in tamoxifen metabolism is less pronounced. In avian liver models, induction of CYP1A2 analogues was shown to increase the formation of 4-hydroxytamoxifen. nih.gov In vitro studies have demonstrated that CYP1A1 and CYP1A2 can reduce tamoxifen-N-oxide back to tamoxifen. nih.gov

| CYP Isoform | Primary Metabolic Reaction(s) | Key Metabolite(s) Formed | Relative Contribution |

|---|---|---|---|

| CYP2D6 | 4-Hydroxylation | 4-hydroxytamoxifen, Endoxifen (from N-desmethyltamoxifen) | Major, critical for forming potent active metabolites researchgate.netclinpgx.org |

| CYP3A4/CYP3A5 | N-Demethylation | N-desmethyltamoxifen | Major, responsible for the primary metabolic pathway researchgate.netmedchemexpress.com |

| CYP2C9 | 4-Hydroxylation | 4-hydroxytamoxifen | Minor scispace.comnih.gov |

| CYP2C19 | 4-Hydroxylation | 4-hydroxytamoxifen | Minor scispace.comnih.gov |

| CYP1A1/CYP1A2 | Reduction of Tamoxifen-N-Oxide | Tamoxifen | Contributes to interconversion of metabolites nih.gov |

Phase I metabolism of tamoxifen proceeds through three primary pathways:

Demethylation : The most significant initial metabolic step is N-demethylation, catalyzed predominantly by CYP3A4 and CYP3A5. researchgate.netnih.gov This reaction removes a methyl group from the dimethylamino side chain of tamoxifen to produce N-desmethyltamoxifen, the major metabolite in terms of plasma concentration. scispace.com

Hydroxylation : This pathway involves the addition of a hydroxyl group to the 4-position of the phenyl ring, resulting in the formation of 4-hydroxytamoxifen. nih.gov This reaction is mainly catalyzed by CYP2D6, with minor contributions from CYP2C9, CYP2C19, and CYP3A4. researchgate.netscispace.com The subsequent hydroxylation of N-desmethyltamoxifen, also primarily by CYP2D6, yields endoxifen, another critical and potent active metabolite. nih.govnih.gov

N-oxidation : Tamoxifen can also undergo N-oxidation of the dimethylamino group, a reaction catalyzed by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, to form tamoxifen-N-oxide. nih.govresearchgate.net Interestingly, tamoxifen-N-oxide can be reduced back to tamoxifen by several CYP450 enzymes, including CYP1A1, CYP1A2, and CYP3A4, suggesting a potential metabolic cycling in vivo. nih.gov

Following the initial Phase I oxidative reactions, tamoxifen and its hydroxylated metabolites undergo Phase II conjugation to increase their water solubility and facilitate their elimination from the body. researchgate.net

Glucuronidation : This is a major elimination pathway for the active metabolites 4-hydroxytamoxifen and endoxifen. nih.govdoi.org The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Both O-glucuronidation (at the hydroxyl group) and N+-glucuronidation (at the nitrogen of the side chain) can occur. nih.govaacrjournals.org Several UGT isoforms are involved, with UGT1A4 being the primary enzyme for N+-glucuronidation of tamoxifen and 4-hydroxytamoxifen. doi.orgaacrjournals.org UGT2B7, UGT1A8, and UGT1A10 have been identified as important enzymes in the O-glucuronidation of 4-hydroxytamoxifen and endoxifen. nih.gov

Sulfation : The active metabolite 4-hydroxytamoxifen can also be inactivated and detoxified via sulfation. nih.gov This reaction is catalyzed by sulfotransferases (SULTs). In preclinical human tissue models, SULT1A1 and SULT1E1 have been shown to be the major enzymes responsible for the sulfation of 4-hydroxytamoxifen. invivochem.comnih.govresearchgate.net Studies using human liver and intestinal cytosols confirm that these tissues have detectable sulfation activity for 4-hydroxytamoxifen. nih.gov

Characterization of Active and Inactive Metabolites of Tamoxifen

The biotransformation of tamoxifen results in a variety of metabolites, each with different pharmacological profiles. scispace.comnih.gov The clinical activity of tamoxifen is largely dependent on the aggregate effect of the parent compound and its active metabolites. scispace.com

4-Hydroxytamoxifen, also known as afimoxifene, is a primary active metabolite of tamoxifen. wikipedia.orgnih.gov It is formed by the hydroxylation of the parent drug, a process primarily mediated by the CYP2D6 enzyme. researchgate.netresearchgate.net

Pharmacological Activity : The key characteristic of 4-hydroxytamoxifen is its significantly higher binding affinity for the estrogen receptor (ER) compared to tamoxifen itself—approximately 30 to 100 times greater. nih.govclinpgx.orginvivochem.com This high affinity allows it to act as a potent estrogen receptor antagonist in breast tissue. invivochem.com It functions as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific antagonist and agonist activities. wikipedia.orgmedchemexpress.com In addition to its effects on ERs, 4-hydroxytamoxifen has also been shown to be an antagonist of the estrogen-related receptors (ERRs) ERRβ and ERRγ. wikipedia.orgnih.gov

| Characteristic | Description |

|---|---|

| Formation Pathway | 4-Hydroxylation of tamoxifen researchgate.net |

| Primary Enzyme | CYP2D6 researchgate.net |

| Binding Affinity for ER | ~100-fold higher than tamoxifen nih.gov |

| Pharmacological Role | Potent active metabolite, SERM, ER antagonist invivochem.comwikipedia.orgselleckchem.com |

N-desmethyltamoxifen is the most abundant tamoxifen metabolite found in human plasma. scispace.com It is produced through the N-demethylation of tamoxifen, a reaction catalyzed mainly by CYP3A4 and CYP3A5. researchgate.netmedchemexpress.com

| Characteristic | Description |

|---|---|

| Formation Pathway | N-Demethylation of tamoxifen researchgate.net |

| Primary Enzyme | CYP3A4/CYP3A5 researchgate.netmedchemexpress.com |

| Binding Affinity for ER | Low, similar to tamoxifen wikipedia.org |

| Pharmacological Role | Major metabolite by concentration, precursor to endoxifen, PKC inhibitor medchemexpress.comwikipedia.orgselleckchem.com |

Endoxifen (4-hydroxy-N-desmethyltamoxifen)

Endoxifen is a prominent secondary metabolite of tamoxifen, formed through two main pathways: the 4-hydroxylation of N-desmethyltamoxifen (catalyzed primarily by CYP2D6) or the N-demethylation of 4-hydroxytamoxifen (4-OHT). nih.govnih.govnih.gov It is considered one of the most important active metabolites due to its high potency and significant plasma concentrations in preclinical models. nih.govtandfonline.com

Research findings highlight several key pharmacological properties of endoxifen in preclinical systems:

High Affinity for Estrogen Receptors (ER): Endoxifen exhibits a binding affinity for the estrogen receptor (ERα) that is approximately 100-fold greater than that of the parent drug, tamoxifen. nih.govmdpi.com Its affinity is comparable to that of 4-OHT, another potent metabolite. scispace.comaacrjournals.orgwikipedia.org In one study, the relative binding affinities for the estrogen receptor compared to estradiol (B170435) (100%) were 181% for endoxifen and 4-OHT, while tamoxifen's was only 2.8%. wikipedia.org

Potent Antiestrogenic Activity: In cellular assays, endoxifen is a potent antagonist of estrogen-stimulated activity. tandfonline.comaacrjournals.org It is considered to be 30 to 100 times more potent than tamoxifen in suppressing the proliferation of estrogen-dependent breast cancer cells. clinpgx.orgtandfonline.commssm.edu

Mechanism of Action: Beyond competitive antagonism at the ER, some preclinical studies suggest that endoxifen can induce the degradation of the ERα protein, particularly at higher concentrations. aacrjournals.orgnih.gov This action of targeting the receptor for proteasomal degradation provides an additional mechanism for its potent antiestrogenic effects. aacrjournals.org The addition of endoxifen to other tamoxifen metabolites can produce a more complete blockade of estrogen-stimulated genes in vitro. nih.gov

N,N-Didesmethyltamoxifen and Norendoxifen

Further metabolism of tamoxifen's primary metabolites leads to the formation of N,N-didesmethyltamoxifen and norendoxifen.

N,N-Didesmethyltamoxifen: This compound is a metabolite formed from N-desmethyltamoxifen. wikipedia.org It serves primarily as an intermediate in the metabolic cascade leading to the formation of norendoxifen. wikipedia.org

Norendoxifen (4-hydroxy-N,N-didesmethyltamoxifen): Unlike the other major tamoxifen metabolites which act as selective estrogen receptor modulators (SERMs), norendoxifen has a distinct pharmacological profile. wikipedia.orgprobechem.com Research has identified it as a potent and selective competitive inhibitor of aromatase (CYP19), the enzyme responsible for estrogen synthesis. wikipedia.orgwikipedia.orgnih.gov

In studies using recombinant aromatase, norendoxifen demonstrated competitive inhibition with an inhibition constant (Ki) of 35 nM. wikipedia.orgnih.govresearchgate.net

Its inhibitory concentration (IC₅₀) against placental aromatase was found to be 90 nM. wikipedia.orgnih.govresearchgate.net

Comparative Biological Activity of (E)-Tamoxifen and its Metabolites versus (Z)-Tamoxifen in Cellular Assays

Tamoxifen and its hydroxylated metabolites contain a double bond, which results in the existence of geometric isomers, designated as (E) and (Z) stereoisomers. nih.gov In cellular assays, these isomers exhibit significant differences in their biological activity, which is a critical aspect of their pharmacology. nih.govresearchgate.net

Stereoisomer-Specific Binding Affinity and Functional Activity at Receptors

The geometric orientation of the side chain in tamoxifen isomers is crucial for their interaction with the estrogen receptor.

(Z)-Isomers and Estrogen Receptor Affinity: The (Z)-isomers of tamoxifen and its hydroxylated metabolites are the pharmacologically active forms regarding antiestrogenic effects. nih.gov (Z)-Tamoxifen binds to the estrogen receptor with an affinity that is over 100-fold greater than that of (E)-Tamoxifen. nih.govnih.gov This high-affinity binding is a prerequisite for the potent antagonism of estrogen-dependent gene transcription and cellular effects. nih.gov The active metabolites, (Z)-4-hydroxytamoxifen and (Z)-endoxifen, are particularly potent, with ER binding affinities approximately 100 times higher than tamoxifen itself. mdpi.commssm.edu

(E)-Isomers and Estrogen Receptor Affinity: The (E)-isomers demonstrate substantially lower binding affinity for the estrogen receptor and are generally considered to have weak or no antiestrogenic activity.

Activity at Other Receptors: Research has also explored the activity of tamoxifen isomers at receptors other than the ER, such as cannabinoid receptors (CB1 and CB2). nih.govresearchgate.netnih.gov These studies have revealed isomer-specific differences in binding and activity, indicating that the pharmacological actions of these compounds can be complex and extend beyond ER modulation. nih.gov For instance, (Z)-4-OHT showed a higher affinity for both CB1 and CB2 receptors compared to its (E)-isomer. nih.gov This suggests that even the less active (E)-isomers at the ER might have other biological activities.

| Compound | Isomer | Relative Binding Affinity (vs. Estradiol) | Reference |

|---|---|---|---|

| Tamoxifen | (Z) | 2.8% | wikipedia.org |

| Tamoxifen | (E) | Significantly lower than (Z)-isomer | nih.gov |

| 4-Hydroxytamoxifen (Afimoxifene) | (Z) | 181% | wikipedia.org |

| Endoxifen | (Z) | 181% | wikipedia.org |

| N-desmethyltamoxifen | (Z) | 2.4% | wikipedia.org |

Potency and Efficacy Differences in Inhibiting Cell Proliferation In Vitro

The differences in receptor binding affinity between the (E) and (Z) isomers translate directly into marked differences in their ability to inhibit cancer cell proliferation in vitro.

Potency of (Z)-Isomers: The anti-proliferative effect of tamoxifen in estrogen receptor-positive (ER+) breast cancer cell lines is primarily driven by the (Z)-isomers of its hydroxylated metabolites. nih.govescholarship.org (Z)-endoxifen and (Z)-4-hydroxytamoxifen are the most potent metabolites, exhibiting IC₅₀ values in the low nanomolar range for the inhibition of cell proliferation, making them 30- to 100-fold more potent than (Z)-tamoxifen. mssm.edunih.govescholarship.org

Activity of (E)-Isomers: The (E)-isomers are significantly less potent inhibitors of ER-dependent cell proliferation due to their poor affinity for the receptor.

ER-Independent Effects: While the primary anti-proliferative mechanism in ER+ cells is ER antagonism, tamoxifen can also inhibit cell growth in ER-negative cells. nih.gov This effect is not dependent on stereoisomeric configuration in the same way as ER binding. Studies have shown that at higher concentrations, tamoxifen can induce cell cycle arrest or apoptosis through modulation of signaling pathways like the MAPK cascade, an effect that is independent of ER expression. nih.gov

| Compound | Relative Potency (vs. Tamoxifen) | Typical IC₅₀ Range | Reference |

|---|---|---|---|

| (Z)-Tamoxifen | 1x | Micromolar (μM) | nih.govescholarship.org |

| (Z)-N-desmethyltamoxifen | Similar to Tamoxifen | Micromolar (μM) | nih.govescholarship.org |

| (Z)-4-hydroxytamoxifen | 30-100x | Low Nanomolar (nM) | nih.govescholarship.org |

| (Z)-Endoxifen | 30-100x | Low Nanomolar (nM) | nih.govescholarship.org |

Molecular Mechanisms of Acquired Tamoxifen Resistance in Experimental Models

Modulation and Loss of Estrogen Receptor Expression or Function in Resistant Cell Lines

A primary mechanism of acquired tamoxifen (B1202) resistance involves alterations in the estrogen receptor alpha (ERα), the direct target of tamoxifen. While the complete loss of ERα expression is a straightforward mechanism for de novo resistance, in acquired resistance, the changes can be more nuanced. waocp.comresearchgate.netmdpi.com

In various tamoxifen-resistant cell line models, a downregulation of ERα expression is a common observation. waocp.comresearchgate.net For instance, in tamoxifen-resistant MCF-7 cell lines (MCF-TAMR), a reduced level of ERα has been reported, contributing to the diminished efficacy of tamoxifen. researchgate.net This decrease in ERα can result from various regulatory processes, including epigenetic silencing of the ESR1 gene, which encodes for ERα. waocp.com

However, resistance can also emerge in the presence of a functional ERα. In some experimental models, tamoxifen paradoxically acquires agonistic properties, stimulating tumor growth instead of inhibiting it. medicaljournalssweden.se This switch from antagonist to agonist can be attributed to conformational changes in the ERα protein upon tamoxifen binding, which leads to the recruitment of co-activators instead of co-repressors, thereby promoting the transcription of estrogen-responsive genes. Furthermore, mutations in the ESR1 gene, although more commonly associated with resistance to aromatase inhibitors, can also contribute to tamoxifen resistance by conferring constitutive, ligand-independent activity to the ERα.

| Cell Line Model | Change in ERα Expression | Functional Consequence |

| T47D Tamoxifen Resistant | Significantly downregulated | Decreased sensitivity to tamoxifen |

| MCF-7 Tamoxifen Resistant | Reduced expression | Growth becomes independent of estradiol (B170435) |

| LY2 (MCF-7 variant) | Decreased expression compared to parental MCF-7 | Increased expression of antiestrogen binding sites (AEBS) may contribute to resistance |

Activation of Alternative or Compensatory Signaling Pathways

The development of tamoxifen resistance is frequently associated with the hijacking of other signaling pathways that can drive cell proliferation and survival, thereby bypassing the need for estrogen-mediated signaling.

Constitutive Activation of RTK Pathways (HER2, EGFR, IGF1R)

Receptor tyrosine kinase (RTK) pathways play a pivotal role in mediating tamoxifen resistance. nih.govspandidos-publications.com Enhanced signaling through human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and insulin-like growth factor 1 receptor (IGF1R) is a common feature in resistant cell lines. spandidos-publications.commcijournal.comaacrjournals.orgnih.gov

This can occur through several mechanisms:

Overexpression: Increased expression of HER2 or EGFR can lead to ligand-independent activation and downstream signaling. mcijournal.comaacrjournals.org

Crosstalk with ERα: There is significant bidirectional crosstalk between ERα and RTK pathways. mcijournal.comnih.gov For example, ERα can be phosphorylated and activated by downstream kinases of the RTK pathways in a ligand-independent manner. nih.gov Conversely, RTK signaling can be enhanced in the presence of tamoxifen.

Heterodimerization: Receptors like IGF-1R can form heterodimers with HER2, leading to the reactivation of HER2 signaling even in the presence of targeted therapies. nih.gov

| RTK Pathway | Mechanism of Activation in Tamoxifen Resistance | Downstream Effects |

| HER2 | Overexpression, crosstalk with ERα, heterodimerization with other receptors. | Activation of MAPK and PI3K/AKT pathways, promoting proliferation and survival. |

| EGFR | Overexpression, crosstalk with ERα. mcijournal.comaacrjournals.org | Activation of MAPK and PI3K/AKT pathways, contributing to cell growth. |

| IGF1R | Upregulation, crosstalk with ERα and other RTKs. nih.govresearchgate.net | Activation of MAPK and PI3K/AKT pathways, mediating tamoxifen-stimulated growth. |

Dysregulation of PI3K/AKT/mTOR and MAPK Pathways

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) and the mitogen-activated protein kinase (MAPK) pathways are critical downstream effectors of RTK signaling and are frequently hyperactivated in tamoxifen-resistant breast cancer. nih.govaacrjournals.orgnih.govmdpi.commdpi.com

The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival. nih.govmdpi.comnih.gov Its constitutive activation, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, can render cells insensitive to tamoxifen's cytostatic effects. nih.gov Activated AKT can directly phosphorylate and activate ERα at serine 167, leading to ligand-independent transcription of estrogen-responsive genes. nih.gov

The MAPK pathway , also known as the Ras/Raf/MEK/ERK pathway, is another crucial signaling cascade involved in cell proliferation and differentiation. researchgate.net Its activation in tamoxifen-resistant cells can also lead to the phosphorylation of ERα, enhancing its transcriptional activity even in the presence of tamoxifen. mcijournal.com

Emergence of GPER-Mediated Signaling in Resistance

The G protein-coupled estrogen receptor (GPER), previously known as GPR30, has emerged as a significant player in acquired tamoxifen resistance. spandidos-publications.commdpi.comnih.govmdpi.combiomechanicalregulation-lab.org Unlike the nuclear ERα, GPER is primarily located in the cell membrane and endoplasmic reticulum and mediates rapid, non-genomic estrogenic signals.

Interestingly, tamoxifen can act as an agonist for GPER, activating downstream signaling pathways that promote cell proliferation and survival. nih.govmdpi.combiomechanicalregulation-lab.org This GPER-mediated signaling can involve the transactivation of EGFR, leading to the activation of the MAPK/ERK pathway. spandidos-publications.commdpi.com Studies have shown that prolonged exposure of breast cancer cells to tamoxifen can lead to the upregulation of GPER, contributing to the development of a resistant phenotype. nih.gov Furthermore, GPER has been implicated in the regulation of genes associated with multidrug resistance. nih.gov

Alterations in Estrogen Receptor Co-regulatory Protein Profiles

The transcriptional activity of ERα is finely tuned by a balance between co-activator and co-repressor proteins. An imbalance in the expression or function of these co-regulators can significantly impact the response to tamoxifen. researchgate.netnih.gov

In tamoxifen-resistant cells, there is often an overexpression of ERα co-activators, such as members of the steroid receptor co-activator (SRC) family (e.g., SRC-1 and SRC-3/AIB1). mdpi.com This overexpression can enhance the agonistic activity of tamoxifen-bound ERα, leading to the transcription of genes that promote cell growth. Conversely, a downregulation of co-repressors, such as NCoR (nuclear receptor co-repressor), can also contribute to resistance by diminishing the repressive effects of tamoxifen. mdpi.com

Cellular Adaptive Mechanisms in Resistant Phenotypes

In addition to specific molecular alterations, cancer cells develop broader adaptive mechanisms to survive and proliferate in the presence of tamoxifen. These adaptations involve fundamental changes in cellular processes, including metabolism, phenotype, and stress-response pathways.

Metabolic Reprogramming (e.g., Warburg Effect, Citric Acid Cycle alterations)

A hallmark of cancer cells, including those resistant to therapy, is the reprogramming of cellular metabolism. nih.govresearchgate.net Tamoxifen-resistant breast cancer cells often exhibit a metabolic shift from oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect. researchgate.net This switch allows for the rapid production of ATP and provides the necessary building blocks for proliferation, even in nutrient-poor environments.

Key observations in tamoxifen-resistant models include:

Increased Glycolysis: Resistant cells show higher expression of glucose transporters (like GLUT1) and key glycolytic enzymes such as Hexokinase-2. researchgate.net This leads to an increased rate of glucose uptake and lactate production, which can be measured as an elevated extracellular acidification rate (ECAR). nih.gov

Mitochondrial and Citric Acid Cycle Alterations: Tamoxifen itself can inhibit mitochondrial complex I of the electron transport chain. aacrjournals.org Resistant cells adapt to this by upregulating glycolysis and altering fatty acid metabolism. aacrjournals.org The transcription factor FoxO3a has been shown to counteract the enhanced metabolic phenotype of resistant cells by reducing the oxygen consumption rate (OCR) and glycolytic rate, suggesting its deregulation is involved in the acquisition of resistance. nih.gov

Role of AMPK: The AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, is activated by tamoxifen. aacrjournals.org This activation promotes glycolysis and can modulate cell death pathways, representing a complex adaptive response. aacrjournals.org

This metabolic flexibility provides resistant cells with a survival advantage, and targeting these reprogrammed metabolic pathways is being explored as a strategy to overcome tamoxifen resistance. nih.gov

Epithelial-Mesenchymal Transition (EMT) Progression

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion and acquire a migratory, mesenchymal phenotype. spandidos-publications.com Originally described in embryonic development, EMT is pathologically reactivated in cancer, contributing to invasion, metastasis, and drug resistance. spandidos-publications.comfrontiersin.org

A growing body of evidence links the acquisition of tamoxifen resistance with the progression of EMT. nih.gov In experimental models, tamoxifen-resistant cell lines, such as MCF-7-TR and T47D-TR, exhibit significant changes in EMT markers compared to their sensitive parental counterparts:

Downregulation of Epithelial Markers: A hallmark of EMT is the loss of E-cadherin, a key protein in maintaining cell-cell adhesion. spandidos-publications.com

Upregulation of Mesenchymal Markers: Resistant cells often show increased expression of proteins like Vimentin, N-cadherin, and CYR61. spandidos-publications.comiiarjournals.org

The induction of EMT can be driven by various signaling pathways that are often hyperactivated in resistant cells. spandidos-publications.com This transition not only confers a more invasive and motile phenotype but also contributes directly to therapeutic resistance. mdpi.com For example, the expression of certain transcription factors that drive EMT can also regulate genes involved in cell survival and apoptosis, thereby protecting cells from tamoxifen-induced cell death.

Autophagy Regulation in Resistance

Autophagy is a cellular catabolic process where damaged organelles and misfolded proteins are degraded and recycled. nih.gov While it can have dual roles in cancer, in the context of therapeutic stress, autophagy often acts as a pro-survival mechanism. mdpi.com In tamoxifen-resistant breast cancer, enhanced autophagy is a key adaptive response that allows cells to survive the stress induced by the drug. nih.govmdpi.com

Studies using tamoxifen-resistant cell lines have demonstrated that these cells exhibit a higher basal level of autophagy and an increased turnover of autophagosomes compared to sensitive cells. nih.gov The active metabolite of tamoxifen, 4-hydroxytamoxifen (B85900), can induce autophagy, which is associated with increased cell survival. nih.gov

Several key findings from experimental models include:

Upregulation of Autophagy-Related Proteins: Tamoxifen-resistant cells show increased expression of essential autophagy proteins like Beclin1 and LC3. researchgate.net The protein MTA1 has been identified as a novel regulator that is upregulated in resistant cells and enhances autophagy flux. nih.gov

Inhibition of Autophagy Restores Sensitivity: The critical role of autophagy in resistance is confirmed by experiments where its inhibition re-sensitizes resistant cells to tamoxifen. Treatment with autophagy inhibitors like 3-methyladenine (3-MA) or hydroxychloroquine (HCQ) enhances tamoxifen-induced cell death in resistant cells. nih.govresearchgate.net Similarly, silencing key autophagy genes such as ATG5 or BECN1 also restores tamoxifen sensitivity. nih.gov

This protective role of autophagy represents a significant mechanism of cellular adaptation, making it an attractive target for combination therapies aimed at overcoming acquired tamoxifen resistance. frontiersin.org

Novel Molecular Targets for Overcoming Tamoxifen Resistance in Preclinical Settings

The development of acquired resistance to (E)-Tamoxifen citrate (B86180) remains a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. Preclinical research using experimental models has been pivotal in identifying novel molecular targets and pathways that, when modulated, can potentially restore sensitivity to tamoxifen. These investigations provide the foundational evidence for developing new therapeutic strategies to circumvent resistance.

Key areas of investigation have focused on aberrant signaling pathways that become activated in resistant tumors, allowing them to bypass the ER-blocking effects of tamoxifen. These include growth factor receptor pathways, intracellular signaling cascades, and other nuclear receptor signaling axes.

Growth Factor Receptor and Intracellular Signaling Pathways

Compelling evidence from preclinical models suggests that increased signaling through growth factor receptors, particularly the EGFR/HER2 pathway, contributes significantly to tamoxifen resistance. aacrjournals.org Experimental models using ER-positive MCF-7 human breast cancer cells have shown that acquired resistance to tamoxifen is associated with elevated levels of EGFR and the activation of its downstream signaling kinases. aacrjournals.org Inhibition of EGFR has been demonstrated to reverse tamoxifen resistance in breast cancer cells in vitro. aacrjournals.org The crosstalk between ER and HER2 signaling pathways has been shown to augment ER function, and combining a growth factor receptor kinase inhibitor with tamoxifen can restore or delay resistance in HER2-overexpressing breast cancer cell lines and xenograft models. nih.gov

The PI3K/AKT/mTOR pathway is another critical signaling cascade implicated in tamoxifen resistance. nih.govmdpi.com Its deregulation is a frequently identified mechanism, and targeting this pathway has shown promise in preclinical studies. nih.govmdpi.com For instance, the mTOR inhibitor everolimus, when combined with endocrine therapy, has demonstrated significant efficacy in preclinical models of hormone-resistant breast cancer. mdpi.com

Hedgehog Signaling Pathway

Recent preclinical research has identified the Hedgehog (Hh) signaling pathway as a novel molecular target in tamoxifen-resistant tumors. nih.gov Studies have demonstrated that components of this pathway, such as the Glioma-associated oncogene homolog 1 (GLI1), are more highly expressed in tamoxifen-resistant cells compared to sensitive ones. nih.gov In an animal model, the experimental drug vismodegib, which blocks the Hh pathway, was shown to inhibit the growth of tamoxifen-resistant human breast tumors. ecancer.orgfiercebiotech.com This research also uncovered a link between the Hh pathway and the PI3K/AKT pathway, suggesting that targeting either pathway alone or in combination could be a viable therapeutic option for treating tamoxifen-resistant breast cancer. ecancer.orgfiercebiotech.com

Alternative Nuclear Receptors and Co-regulators

The Androgen Receptor (AR) has emerged as a potential therapeutic target, with studies indicating its involvement in endocrine therapy response. nih.govmdpi.com Increased AR expression has been observed in tamoxifen-resistant breast cancer models both in vitro and in vivo. mdpi.com In preclinical models where tamoxifen-resistant breast cancers exhibited low ER expression but high AR expression, treatment with an AR inhibitor successfully reversed the resistance. mdpi.com

Epigenetic regulators also play a role. Inhibition of the enzyme EZH2 has been shown to reverse tamoxifen resistance in breast cancer cells, suggesting that targeting EZH2 or its downstream molecules could help re-sensitize tumors to tamoxifen. researchgate.net Following EZH2 knockdown in tamoxifen-resistant MCF-7 cells, researchers identified several proteins not previously recognized for their role in resistance, including Annexin A2 and CD44, whose upregulation was abrogated. researchgate.net

Inflammatory and Transcriptional Signaling

The IL-6/STAT3 signaling cascade has been implicated as a driver in preclinical models of ER+ breast cancer. scispace.com In these models, targeting the IL-6 receptor (IL-6R) with the antibody Tocilizumab was effective in reversing tamoxifen resistance both in vitro and in vivo. scispace.commdpi.com

Furthermore, the transcription factor c-MYC is a known driver of cancer progression and is associated with tamoxifen resistance. nih.gov While c-MYC itself is difficult to target directly, preclinical studies suggest that targeting its downstream mechanisms, such as ribosome biogenesis, may be a feasible approach to reverse resistance. nih.gov Long non-coding RNAs (lncRNAs) have also been identified as master gene regulators involved in resistance. For example, lncRNA HOTAIR is upregulated in tamoxifen-resistant cells and enhances ER signaling, while lncRNA DILA1 prevents the degradation of Cyclin D1, a key oncoprotein linked to resistance. nih.gov Reducing the levels of these lncRNAs in resistant breast cancer cells has been shown to inhibit their growth. nih.gov

Novel Therapeutic Agents in Preclinical Development

Research into novel anti-cancer compounds has identified agents that show promise in overcoming tamoxifen resistance. One such agent is the novel thiosemicarbazone, DpC. nih.govfrontiersin.org In preclinical studies using both tamoxifen-sensitive and -resistant human breast cancer cells, the combination of DpC and tamoxifen was found to be highly synergistic. nih.gov This combination potently inhibited cell proliferation and more efficiently reduced major molecular drivers of resistance, including c-Myc and cyclin D1, while up-regulating the cell cycle inhibitor p27. nih.govfrontiersin.org

The following table summarizes key findings from preclinical studies on novel molecular targets for overcoming tamoxifen resistance.

| Target / Pathway | Therapeutic Agent / Strategy | Preclinical Model(s) | Key Findings |

| EGFR/HER2 Signaling | Growth Factor Receptor Kinase Inhibitor | MCF-7 xenografts, HER2-overexpressing cell lines | Inhibition of EGFR/HER2 can reverse or delay acquired tamoxifen resistance. aacrjournals.orgnih.gov |

| PI3K/AKT/mTOR Pathway | Everolimus (mTOR inhibitor) | Hormone-resistant breast cancer models | Combination with endocrine therapy significantly improved outcomes compared to endocrine therapy alone. mdpi.com |

| Hedgehog (Hh) Signaling | Vismodegib (Hh pathway inhibitor) | Animal model with tamoxifen-resistant human breast tumors | Inhibited the growth of resistant tumors. ecancer.orgfiercebiotech.com |

| Androgen Receptor (AR) | Bicalutamide (AR inhibitor) | Tamoxifen-resistant breast cancer samples | Treatment with the AR inhibitor reversed tamoxifen resistance. mdpi.com |

| EZH2 (Epigenetic Regulator) | EZH2 knockdown | Tamoxifen-resistant MCF-7 cells | Reversed tamoxifen resistance and abrogated the upregulation of resistance-associated proteins like Annexin A2 and CD44. researchgate.net |

| IL-6/STAT3 Signaling | Tocilizumab (IL-6R antibody) | In vitro and in vivo models of ER+ breast cancer | Effectively reversed tamoxifen resistance. scispace.commdpi.com |

| Novel Thiosemicarbazone | DpC | Tamoxifen-sensitive and -resistant human breast cancer cells (2D and 3D culture) | Synergistic combination with tamoxifen potently inhibited cell proliferation and key molecular drivers of resistance (c-Myc, cyclin D1). nih.govfrontiersin.org |

Structure Activity Relationship Sar Studies and Rational Design of Improved Tamoxifen Analogs

Identification of Key Structural Features for Estrogen Receptor Binding and Antagonism

The antiestrogenic activity of tamoxifen (B1202) is not an inherent property of the entire molecule but rather a synergistic effect of specific structural motifs that are crucial for its binding to the estrogen receptor and the modulation of its function.

The presence of the basic alkylaminoethane side chain is an absolute requirement for the antiestrogenic activity of tamoxifen and related triphenylethylene (B188826) compounds. elsevierpure.comnih.govgpatindia.com This side chain is believed to interact with a specific region of the ER's ligand-binding domain (LBD), inducing a conformational change that is distinct from that caused by the natural ligand, 17β-estradiol. proteopedia.org This altered conformation is critical for the antagonistic effect, as it prevents the proper alignment of coactivator proteins necessary for gene transcription, thereby blocking the estrogenic signal. proteopedia.org Studies have proposed that the side chain of antiestrogens can neutralize or displace the charge at aspartate 351 on the receptor surface, which may prevent the binding of a novel coactivator and thus inhibit estrogen-like activity. nih.gov Modifications to this side chain, such as altering its length or basicity, have been shown to significantly impact the compound's antiestrogenic potency. frontiersin.org

While tamoxifen itself is a potent antiestrogen, its activity is significantly enhanced by metabolic hydroxylation. The metabolite, 4-hydroxytamoxifen (B85900), in which a hydroxyl group is introduced at the para-position of one of the phenyl rings, exhibits a much higher binding affinity for the estrogen receptor—in some cases, up to 100 times that of the parent compound. elsevierpure.comnih.govgpatindia.comproteopedia.org This increased potency is attributed to the strategic location of this hydroxyl group, which mimics the 3-phenolic hydroxyl group of 17β-estradiol. elsevierpure.comnih.govgpatindia.com This resemblance allows 4-hydroxytamoxifen to bind more tightly within the ligand-binding pocket of the ER. nih.gov Extensive SAR studies have confirmed that the substitution pattern of 4-hydroxytamoxifen is optimal for producing a potent antiestrogen. elsevierpure.comnih.govgpatindia.com

The hydroxyl group of 4-hydroxytamoxifen plays a dual role in its interaction with the ER. Beyond increasing binding affinity, it is also critical for correctly orienting the crucial alkylaminoethoxy side chain within the steroid-binding site to effectively block estrogen action. elsevierpure.comnih.govgpatindia.com The hydroxyl group can form hydrogen bonds with specific amino acid residues in the LBD, such as Glu353 and Arg394, anchoring the ligand in a specific orientation. acs.org This precise positioning ensures that the bulky side chain physically obstructs the conformational changes required for agonist activity, specifically the repositioning of helix 12, which is a hallmark of ER antagonism. proteopedia.orgbioscientifica.com

Conformational Analysis and Molecular Modeling of Tamoxifen-Receptor Interactions

Computational tools have provided profound insights into the dynamic interplay between tamoxifen and the estrogen receptor at an atomic level. Molecular modeling and conformational analysis have been instrumental in visualizing and understanding the structural basis for tamoxifen's selective estrogen receptor modulator (SERM) activity.

Binding of an agonist like estradiol (B170435) to the ER's ligand-binding domain (LBD) induces a specific conformation where helix 12 seals the binding pocket and creates a surface for coactivator protein binding. bioscientifica.com In contrast, when tamoxifen (or its active metabolite, 4-hydroxytamoxifen) binds, its bulky side chain prevents helix 12 from adopting this agonist conformation. proteopedia.org Instead, helix 12 is repositioned to block the coactivator binding site, leading to transcriptional antagonism. proteopedia.orgbioscientifica.com

In-silico conformational analyses have revealed that the binding of 4-hydroxytamoxifen to the ER can lead to a flexible receptor conformation. nih.gov This flexibility might allow the receptor to adopt various shapes, some of which may resemble agonist-bound states, potentially explaining the partial agonist effects of tamoxifen observed in certain tissues and the development of tamoxifen resistance. nih.gov Molecular dynamics simulations have been used to study the binding of tamoxifen analogs to the ER, helping to predict their binding affinities and modes of interaction. ajms.iqmdpi.com These studies have shown that tamoxifen displays two chiral vinyl propeller structures that can interconvert, and the ER is capable of discriminating between these enantiomers. acs.org

Modifications to the Tamoxifen Core Structure for Altered Activity and Affinity

The tamoxifen scaffold has served as a template for the development of a multitude of derivatives, with modifications aimed at enhancing antiestrogenic activity, improving tissue selectivity, or introducing novel mechanisms of action. aurak.ac.ae

Researchers have extensively explored substitutions on both the alkylaminoethane side chain and the triphenylethylene core. aurak.ac.ae

Side Chain Modifications: Altering the hydrophilic functional group of the side chain has been a key strategy. Analogs have been generated with hydroxyl, amide, carboxyl, and sulfhydryl groups. frontiersin.orgnih.gov Molecular docking studies of these derivatives have shown spontaneous interaction with the estrogen receptor, with varying binding energies indicating altered activity. frontiersin.orgnih.gov For instance, substituting the aminoethyl side chain with a bulkier alkyl group can increase antiestrogenic activity. blogspot.com In another approach, replacing the basic side chain with an acyl-ferrocenyl group led to compounds that exhibited cytotoxicity, with the presence of a ketone group and two phenol (B47542) groups being crucial for strong receptor binding. nih.govresearchgate.net

Phenyl Ring Modifications: Alterations to the phenyl rings can also significantly affect binding affinity and activity. blogspot.com Replacing one of the phenyl rings with a heterocyclic ring has been shown to form a more stable complex with the ER, resulting in increased antiestrogenic activity. blogspot.com Similarly, "pincercifen" derivatives have been synthesized by replacing a phenyl ring with an NCN arylplatinum pincer fragment. mdpi.comnih.gov Another strategy involved creating analogs based on 4-hydroxytamoxifen where the N,N-dimethylaminoethoxy substituent was replaced with another hydroxyl group, with the goal of increasing both binding affinity and the production of reactive oxygen species (ROS). nih.gov

The following table summarizes the effects of various modifications on the tamoxifen core structure based on molecular docking studies.

| Compound/Modification | Target Receptor | Binding Energy (kcal/mol) | Reference |

| TAM-Hydroxyl | Estrogen Receptor (ER) | -9.63 | frontiersin.orgnih.gov |

| TAM-Amide | Estrogen Receptor (ER) | -10.79 | frontiersin.orgnih.gov |

| TAM-Carboxyl | Estrogen Receptor (ER) | -10.80 | frontiersin.orgnih.gov |

| TAM-Sulfhydryl | Estrogen Receptor (ER) | -10.23 | frontiersin.orgnih.gov |

| TAM-Hydroxyl | Progesterone (B1679170) Receptor (PR) | -8.61 | frontiersin.org |

| TAM-Amide | Progesterone Receptor (PR) | -8.41 | frontiersin.org |

| TAM-Carboxyl | Progesterone Receptor (PR) | -7.73 | frontiersin.org |

| TAM-Sulfhydryl | Progesterone Receptor (PR) | -9.50 | frontiersin.org |

Development of Non-Isomerizable Derivatives

The antiestrogenic activity of tamoxifen is primarily attributed to its (Z)-isomer, which, along with its active metabolites such as 4-hydroxytamoxifen (4-OHT), binds to the estrogen receptor (ER). However, the central double bond in the triphenylethylene scaffold of tamoxifen allows for isomerization to the (E)-isomer, which exhibits significantly weaker antiestrogenic and even some estrogenic effects. This isomerization can occur in vivo and may potentially contribute to inconsistent clinical outcomes or the development of resistance. To address this, researchers have focused on the rational design of non-isomerizable derivatives of tamoxifen where the geometry is locked, thus preventing the formation of the less active (E)-isomer.